4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine
Overview
Description
4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by the introduction of the dimethyl groups at positions 4 and 6. The subsequent steps involve the attachment of the pyridin-3-ylmethyl group and the 4-methyl-1,4-diazepan-1-yl group through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. Examples include:
- 4,6-dimethyl-2-mercaptopyrimidine
- 4,6-dimethyl-2-pyrimidinamine
Uniqueness
What sets 4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-14-12-15(2)22-18(21-14)20-13-16-6-4-7-19-17(16)24-9-5-8-23(3)10-11-24/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLNXECSUMIGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)N3CCCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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